2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with a methoxyphenoxy group. Triazoloquinazolines are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by cyclization with a suitable aldehyde to form the quinazoline moiety. The methoxyphenoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole and quinazoline moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with similar structural features.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another compound with a methoxyphenoxy group and boronic ester functionality.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based materials: Compounds with a fused triazole and tetrazine ring system.
Uniqueness
2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of triazole and quinazoline rings, along with the methoxyphenoxy group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H18N4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-[(2-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C23H18N4O2/c1-28-20-11-4-5-12-21(20)29-14-16-7-6-8-17(13-16)22-25-23-18-9-2-3-10-19(18)24-15-27(23)26-22/h2-13,15H,14H2,1H3 |
InChI Key |
NGGDOMHCLOPSNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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